Ethyl {[3-cyano-4-(2,5-dimethoxyphenyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]sulfanyl}acetate Ethyl {[3-cyano-4-(2,5-dimethoxyphenyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]sulfanyl}acetate
Brand Name: Vulcanchem
CAS No.: 332051-47-5
VCID: VC21410365
InChI: InChI=1S/C18H20N2O5S/c1-4-25-17(22)10-26-18-14(9-19)12(8-16(21)20-18)13-7-11(23-2)5-6-15(13)24-3/h5-7,12H,4,8,10H2,1-3H3,(H,20,21)
SMILES: CCOC(=O)CSC1=C(C(CC(=O)N1)C2=C(C=CC(=C2)OC)OC)C#N
Molecular Formula: C18H20N2O5S
Molecular Weight: 376.4g/mol

Ethyl {[3-cyano-4-(2,5-dimethoxyphenyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]sulfanyl}acetate

CAS No.: 332051-47-5

Cat. No.: VC21410365

Molecular Formula: C18H20N2O5S

Molecular Weight: 376.4g/mol

* For research use only. Not for human or veterinary use.

Ethyl {[3-cyano-4-(2,5-dimethoxyphenyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]sulfanyl}acetate - 332051-47-5

Specification

CAS No. 332051-47-5
Molecular Formula C18H20N2O5S
Molecular Weight 376.4g/mol
IUPAC Name ethyl 2-[[5-cyano-4-(2,5-dimethoxyphenyl)-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]acetate
Standard InChI InChI=1S/C18H20N2O5S/c1-4-25-17(22)10-26-18-14(9-19)12(8-16(21)20-18)13-7-11(23-2)5-6-15(13)24-3/h5-7,12H,4,8,10H2,1-3H3,(H,20,21)
Standard InChI Key SPTHJTRCLGFRPB-UHFFFAOYSA-N
SMILES CCOC(=O)CSC1=C(C(CC(=O)N1)C2=C(C=CC(=C2)OC)OC)C#N
Canonical SMILES CCOC(=O)CSC1=C(C(CC(=O)N1)C2=C(C=CC(=C2)OC)OC)C#N

Introduction

Chemical Identity and Structural Characteristics

Ethyl {[3-cyano-4-(2,5-dimethoxyphenyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]sulfanyl}acetate is a complex organic compound featuring a tetrahydropyridine core with multiple functional groups attached. It is formally identified by CAS number 332051-47-5 and is characterized by its unique molecular structure. The compound belongs to a class of heterocyclic compounds containing nitrogen and sulfur heteroatoms that contribute to its distinctive chemical properties and potential biological activities.

A key characteristic of this compound is the tetrahydropyridinyl core structure featuring an oxo group at position 6, which creates an amide-like functionality within the heterocyclic system. The cyano group at position 3 serves as a strong electron-withdrawing group, potentially enhancing the electrophilicity of nearby carbon atoms. The sulfanyl acetate group provides an additional functional handle that could serve as a site for further chemical modifications or metabolic transformations in biological systems.

The following table summarizes the key chemical identifiers and properties of this compound:

PropertyValue
CAS Number332051-47-5
Molecular FormulaC18H20N2O5S
Molecular Weight376.4 g/mol
IUPAC Nameethyl 2-[[5-cyano-4-(2,5-dimethoxyphenyl)-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]acetate
Standard InChIInChI=1S/C18H20N2O5S/c1-4-25-17(22)10-26-18-14(9-19)12(8-16(21)20-18)13-7-11(23-2)5-6-15(13)24-3/h5-7,12H,4,8,10H2,1-3H3,(H,20,21)
Standard InChIKeySPTHJTRCLGFRPB-UHFFFAOYSA-N
SMILESCCOC(=O)CSC1=C(C(CC(=O)N1)C2=C(C=CC(=C2)OC)OC)C#N

Chemical Properties and Reactivity

The chemical properties of Ethyl {[3-cyano-4-(2,5-dimethoxyphenyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]sulfanyl}acetate are largely determined by its functional groups and their interactions within the molecular framework. The compound contains several nucleophilic and electrophilic centers that can participate in various chemical transformations. The presence of the ethyl ester group provides a potential site for hydrolysis under basic or acidic conditions, which could generate the corresponding carboxylic acid derivative. This functional group versatility makes the compound amenable to various synthetic manipulations and derivatizations.

The cyano group (C≡N) represents a significant reactivity point within the molecule, as nitriles can undergo hydrolysis to form amides or carboxylic acids, reduction to form amines, or participate in cycloaddition reactions. The electron-withdrawing nature of this group influences the electronic distribution across the pyridine ring, potentially affecting the reactivity of nearby functional groups. The 2,5-dimethoxy substitution pattern on the phenyl ring provides two electron-donating groups that can influence the aromatic ring's electron density and reactivity in electrophilic aromatic substitution reactions.

The sulfanyl (thioether) linkage between the pyridinyl moiety and the acetate group represents another potential reaction site, as thioethers can undergo oxidation to sulfoxides or sulfones, alkylation to form sulfonium salts, or cleavage under certain conditions. The carbonyl group within the tetrahydropyridinyl ring can participate in nucleophilic addition reactions typical of amides, though potentially with reduced reactivity compared to ketones or aldehydes due to the resonance stabilization provided by the adjacent nitrogen atom.

Based on its structural features, the compound would likely exhibit solubility in common organic solvents such as dichloromethane, chloroform, acetone, and ethanol, while having limited solubility in water. This solubility profile affects its handling in laboratory settings and could influence its bioavailability in potential pharmaceutical applications. The presence of the amide-like functionality and methoxy groups could facilitate hydrogen bonding interactions with biological targets, potentially contributing to specific biological activities.

Spectroscopic Characterization

Comprehensive spectroscopic analysis is essential for confirming the structure and purity of Ethyl {[3-cyano-4-(2,5-dimethoxyphenyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]sulfanyl}acetate. Nuclear Magnetic Resonance (NMR) spectroscopy would provide valuable information about the compound's structural arrangement. In a 1H NMR spectrum, characteristic signals would be expected for the aromatic protons of the dimethoxyphenyl group (typically appearing between 6.5-7.5 ppm), the methoxy protons (around 3.7-3.9 ppm), and the ethyl ester protons (including a quartet around 4.0-4.2 ppm for the methylene group and a triplet around 1.2-1.3 ppm for the methyl group).

Carbon-13 NMR (13C NMR) would reveal signals for the carbonyl carbons (the ester carbonyl approximately at 170 ppm and the amide-like carbonyl around 160-165 ppm), the cyano carbon (around 115-120 ppm), aromatic carbons (120-160 ppm), and the aliphatic carbons of the methoxy and ethyl groups. The tetrahydropyridine ring carbons would display signals in characteristic regions depending on their proximity to heteroatoms and functional groups. Two-dimensional NMR techniques such as COSY, HSQC, and HMBC would be valuable for complete structural assignment and confirmation.

Infrared (IR) spectroscopy would provide additional structural confirmation through characteristic absorption bands. The cyano group would exhibit a strong absorption band around 2200-2240 cm-1, while the ester carbonyl would show a strong band around 1730-1750 cm-1. The amide-like carbonyl of the pyridinone would appear around 1640-1670 cm-1. The C-O-C stretching vibrations of the methoxy and ethoxy groups would be observed in the 1200-1250 cm-1 region. N-H stretching from the pyridinone ring would potentially appear around 3200-3400 cm-1, though this may be affected by hydrogen bonding.

Mass spectrometry would confirm the molecular weight of 376.4 g/mol and provide fragmentation patterns characteristic of the structural features. High-resolution mass spectrometry would be particularly valuable for confirming the molecular formula C18H20N2O5S. The fragmentation pattern would likely include cleavage of the ethyl ester group, loss of methoxy groups, and fragmentations at the sulfanyl linkage, all of which would aid in structural validation.

Structure-Activity Relationship Considerations

Understanding the structure-activity relationships (SAR) of Ethyl {[3-cyano-4-(2,5-dimethoxyphenyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]sulfanyl}acetate would require systematic modification of different portions of the molecule and evaluation of the resulting changes in biological activity. The compound contains several structural elements that could serve as points for modification to optimize activity, selectivity, or pharmacokinetic properties. The ethyl ester group could be varied to include different alkyl chains or replaced with other functional groups such as amides, ketones, or heterocycles to investigate the effect on binding affinity and metabolic stability.

The dimethoxyphenyl group offers opportunities for exploring the importance of substitution patterns on the aromatic ring. Modifications might include changing the position of the methoxy groups, replacing them with other electron-donating or electron-withdrawing groups, or altering the ring system entirely. These changes could affect the electronic properties, steric bulk, and hydrogen-bonding capabilities of the molecule, potentially leading to altered biological activity profiles. The spatial relationship between the dimethoxyphenyl group and other functional elements of the molecule would be an important consideration in understanding binding interactions with biological targets.

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